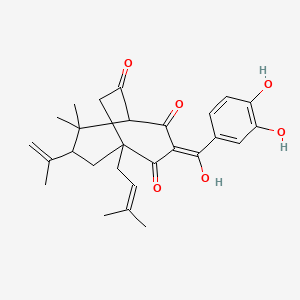

Gambogenone

Description

Gambogenone is a polyprenylated benzophenone derivative primarily isolated from plants of the genus Garcinia, such as G. xanthochymus and G. livingstonei . Structurally, it features a bicyclo[3.3.2]decane system with a benzophenone core modified by prenyl side chains, giving it a molecular weight of 451 [M-H]⁻ . Its UV spectrum shows absorption maxima at 220.2, 281.7, and 321.0 nm, aiding in chromatographic identification (retention time: ~16.7 minutes in LC-MS) . This compound is notable for its broad bioactivity, including antioxidant, cytotoxic, and anti-inflammatory effects, making it a focus of pharmacological research .

Properties

Molecular Formula |

C27H32O6 |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(3Z)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-8,8-dimethyl-5-(3-methylbut-2-enyl)-7-prop-1-en-2-ylbicyclo[3.3.2]decane-2,4,9-trione |

InChI |

InChI=1S/C27H32O6/c1-14(2)9-10-27-12-17(15(3)4)26(5,6)22(20(30)13-27)24(32)21(25(27)33)23(31)16-7-8-18(28)19(29)11-16/h7-9,11,17,22,28-29,31H,3,10,12-13H2,1-2,4-6H3/b23-21- |

InChI Key |

HQGFSELXWVEXPM-LNVKXUELSA-N |

Isomeric SMILES |

CC(=CCC12CC(C(C(C(=O)C1)C(=O)/C(=C(\C3=CC(=C(C=C3)O)O)/O)/C2=O)(C)C)C(=C)C)C |

Canonical SMILES |

CC(=CCC12CC(C(C(C(=O)C1)C(=O)C(=C(C3=CC(=C(C=C3)O)O)O)C2=O)(C)C)C(=C)C)C |

Synonyms |

gambogenone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Gambogenone belongs to the polyprenylated benzophenone family, which includes structurally related compounds such as xanthochymol, guttiferone A, and aristophenone A. Below is a detailed comparison of their properties:

Table 1: Structural and Pharmacological Comparison of this compound and Key Analogues

Key Findings :

Structural Differences: this compound’s bicyclo[3.3.2]decane system distinguishes it from xanthochymol and guttiferone A, which have a bicyclo[3.3.1]nonane core . This structural variation impacts solubility and target affinity. this compound’s lower molecular weight (vs.

Bioactivity: Cytotoxicity: this compound exhibits moderate activity against SW-480 colon cancer cells (IC₅₀ 188 µM), significantly weaker than guttiferone H (IC₅₀ 12 µM) . However, it shows stronger effects on lung (A549) and cervical (Hela) cancers, outperforming cisplatin in some assays . Antioxidant Capacity: this compound’s DPPH radical scavenging activity (IC₅₀ 38.7 µM) is superior to guttiferone H (IC₅₀ 64 µM) but less potent than aristophenone A (IC₅₀ 25 µM) . Antimicrobial Effects: Unlike xanthochymol, which shows broad-spectrum antibacterial activity, this compound’s antimicrobial properties are less documented, though it is implicated in propolis-based antimicrobial synergism .

Natural Sources: this compound is abundant in Garcinia xanthochymus fruits and seeds , while xanthochymol and guttiferones are more prevalent in G. livingstonei and Brazilian propolis . Propolis from Ethiopia and Egypt lacks this compound but contains triterpenoids and diterpenoids instead .

Mechanistic Insights :

- This compound’s cytotoxicity is linked to apoptosis induction via mitochondrial pathways in colon cancer cells .

- Its antioxidant activity correlates with hydroxyl group positioning and conjugated double bonds, enhancing radical stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.